EC₅₀ Comparison: Wnt Agonist 1 (0.7 µM) vs. Dalosirvat (28-29 nM) – Potency Differential
In a direct comparison of in vitro potency, Wnt agonist 1 (BML-284) induces β-catenin/TCF-dependent transcriptional activity with an EC₅₀ of 0.7 µM (700 nM) in HEK-293T cells , whereas Dalosirvat (Wnt pathway activator 1/SM-04554) exhibits significantly higher potency with an EC₅₀ of 28-29 nM in a Wnt-responsive luciferase reporter assay in SW480 cells . This represents an approximately 24- to 25-fold difference in molar potency. The distinction is critical: Wnt agonist 1 offers a more moderate activation profile, potentially advantageous in assays requiring finer titration of Wnt output or in systems hypersensitive to supraphysiological pathway stimulation.
| Evidence Dimension | Wnt/β-catenin transcriptional activation potency (EC₅₀) |
|---|---|
| Target Compound Data | 0.7 µM (700 nM) |
| Comparator Or Baseline | Dalosirvat (SM-04554/Wnt pathway activator 1): 28-29 nM |
| Quantified Difference | ~24- to 25-fold lower potency (higher EC₅₀ value) |
| Conditions | HEK-293T cells, β-catenin/TCF-dependent transcriptional assay (target); SW480 cells, Wnt-responsive luciferase reporter assay (comparator) |
Why This Matters
A lower potency (higher EC₅₀) can be advantageous when avoiding maximal pathway saturation is desired, whereas Dalosirvat's sub-30 nM potency may be essential for applications demanding robust activation at low concentrations.
